![molecular formula C17H16N4O2 B5378695 methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate, also known as AZD-9567, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and is being studied for its ability to modulate the activity of these receptors in the central nervous system.
科学研究应用
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to enhance cognitive function and improve memory in animal models of these diseases. methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has also been studied for its potential use in smoking cessation therapy due to its ability to activate nicotinic acetylcholine receptors in the brain.
作用机制
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate acts as an agonist of nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. The compound binds to the receptors and activates them, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine. This results in enhanced cognitive function and improved memory.
Biochemical and Physiological Effects:
methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the release of dopamine and acetylcholine in the brain, leading to improved cognitive function and memory. methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has also been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.
实验室实验的优点和局限性
Methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research on methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate. One direction is to further investigate the compound's potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore the compound's potential use in smoking cessation therapy. Additionally, further research is needed to determine the safety and efficacy of methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate in human clinical trials.
合成方法
The synthesis of methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate involves a series of chemical reactions starting from readily available starting materials. The process involves the coupling of a pyridine derivative with an azetidine ring, followed by the addition of a cyano group and a methyl group to the nicotinic acid moiety. The final product is obtained after several purification steps and is typically obtained as a white crystalline solid.
属性
IUPAC Name |
methyl 5-cyano-2-methyl-6-(3-pyridin-3-ylazetidin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-15(17(22)23-2)6-13(7-18)16(20-11)21-9-14(10-21)12-4-3-5-19-8-12/h3-6,8,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCXQMMHVASZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CC(C2)C3=CN=CC=C3)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)
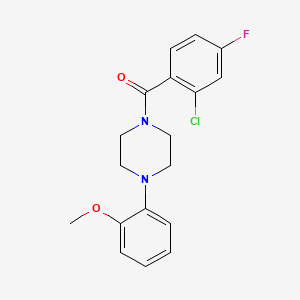

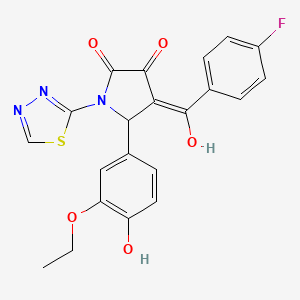

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
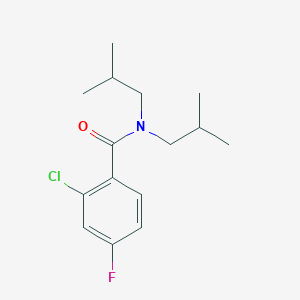
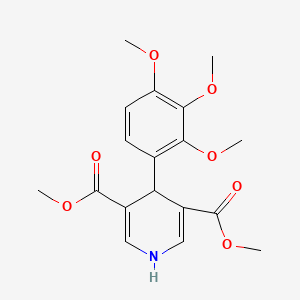
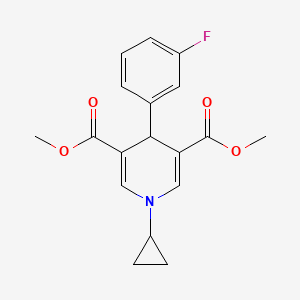
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)